3-Chloropyrazine-2-carbonitrile

Catalog No.
S1521401
CAS No.
55557-52-3
M.F
C5H2ClN3
M. Wt
139.54 g/mol
Availability
In Stock
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3-Chloropyrazine-2-carbonitrile

CAS Number

55557-52-3

Product Name

3-Chloropyrazine-2-carbonitrile

IUPAC Name

3-chloropyrazine-2-carbonitrile

Molecular Formula

C5H2ClN3

Molecular Weight

139.54 g/mol

InChI

InChI=1S/C5H2ClN3/c6-5-4(3-7)8-1-2-9-5/h1-2H

InChI Key

SDLFAEGTVBPHBK-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=N1)C#N)Cl

Synonyms

3-Chloro-2-pyrazinecarbonitrile; 2-Chloro-3-cyanopyrazine; 3-Chloro-2-cyanopyrazine; 3-Chloro-pyrazinecarbonitrile; 3-​Chloro-2-​pyrazinecarbonitrile; NSC 158245;

Canonical SMILES

C1=CN=C(C(=N1)C#N)Cl

Organic Synthesis:

3-Chloropyrazine-2-carbonitrile can be used as a starting material for the synthesis of other heterocyclic compounds, which are molecules containing atoms other than carbon and hydrogen in their rings. These compounds can have various applications in drug discovery and material science [PubChem, ""].

Medicinal Chemistry:

Some studies have investigated the potential of 3-Chloropyrazine-2-carbonitrile as a building block for the development of new pharmaceuticals. However, further research is needed to determine its specific therapeutic effects and potential [Ambeed, ""].

3-Chloropyrazine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5H2ClN3C_5H_2ClN_3 and a molecular weight of 139.54 g/mol. It is characterized by a pyrazine ring substituted with a chlorine atom at the third position and a cyano group at the second position. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties, which allow it to participate in various

3-Chloropyrazine-2-carbonitrile can undergo several chemical transformations:

  • Hydrolysis: Partial hydrolysis of the nitrile group can yield 3-chloropyrazine-2-carboxamide, which is useful for further functionalization .
  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines, leading to the formation of substituted derivatives. For instance, reactions with benzylamines have been reported, resulting in a series of 3-benzylaminopyrazine-2-carboxamides .
  • Cyclization Reactions: The compound can also participate in cyclization reactions, forming more complex heterocycles that may exhibit enhanced biological activity

    Research indicates that 3-chloropyrazine-2-carbonitrile exhibits significant biological activity, particularly against various microbial strains. It has been studied for its potential as an antitubercular agent due to its structural similarity to known inhibitors of mycobacterial enzymes. The compound's mechanism of action may involve interference with metabolic pathways in bacteria, although specific pathways remain under investigation

    Of 3-Chloropyrazine-2 ..." class="citation ml-xs inline" data-state="closed" href="https://www.chemicalbook.com/article/synthesis-and-research-applications-of-3-chloropyrazine-2-carbonitrile-in-drug-discovery.htm" rel="nofollow noopener" target="_blank"> .
  • Research Studies: Its unique properties make it suitable for studies in drug discovery and development, particularly in exploring new therapeutic agents against resistant bacterial strains

    The synthesis of 3-chloropyrazine-2-carbonitrile typically involves:

    • Starting Materials: The synthesis often begins with commercially available pyrazine derivatives.
    • Reagent Utilization: Chlorination agents are used to introduce the chlorine substituent at the appropriate position on the pyrazine ring.
    • Reaction Conditions: Controlled conditions involving temperature and pH are maintained to optimize yield and purity during synthesis

      Interaction studies involving 3-chloropyrazine-2-carbonitrile have focused on its binding affinity to various biological targets. Molecular docking studies suggest that it may interact with key enzymes involved in bacterial metabolism, potentially inhibiting their function. These interactions are crucial for understanding how this compound can be optimized for therapeutic use .

    Several compounds share structural similarities with 3-chloropyrazine-2-carbonitrile. Here is a comparison highlighting their uniqueness:

    Compound NameSimilarityKey Features
    3,5-Dichloropyrazine-2-carbonitrile0.81Contains two chlorine substituents
    (3-Chloropyrazin-2-yl)methanamine dihydrochloride0.76Amino group addition increases biological activity
    (3-Chloropyrazin-2-yl)methanamine hydrochloride0.76Similar to the above but with different salt form
    3-Chloropyrazine-2-carbaldehyde0.71Aldehyde functional group provides different reactivity
    5-Aminopyrazine-2-carbonitrile0.58Amino substitution alters biological properties

    These compounds differ primarily in their substituents and functional groups, which influence their reactivity and biological activity profiles, making 3-chloropyrazine-2-carbonitrile unique due to its specific chlorine and cyano substitutions .

    First synthesized in the late 20th century, 3-chloropyrazine-2-carbonitrile gained prominence through its utility in nucleophilic substitution reactions. Early work focused on optimizing its preparation from pyrazine-2-carbonitrile using sulfuryl chloride (SO₂Cl₂) in toluene/DMF, achieving yields up to 65% after silica gel chromatography. The compound’s stability under inert atmospheres and reactivity at the C-3 chlorine and C-2 nitrile groups spurred its adoption in medicinal chemistry. By the 2010s, it became a staple in constructing pyrazine-based pharmacophores, particularly for antiviral and anticancer agents.

    Significance in Heterocyclic Chemistry Research

    As a diazine derivative, 3-chloropyrazine-2-carbonitrile exhibits unique electronic properties due to its electron-withdrawing substituents (-Cl and -CN). These groups activate the ring for regioselective functionalization, enabling:

    • Suzuki-Miyaura couplings at C-5/C-6 positions for aryl/heteroaryl introductions.
    • Nucleophilic aromatic substitution at C-3, replacing chlorine with amines or thiols.
    • Cyclization reactions to form fused polyheterocycles like pyrazolo[1,5-a]pyrazines.

    Its ability to modulate π-conjugation systems makes it invaluable for designing organic semiconductors and fluorescent probes.

    Role as Synthetic Building Block in Contemporary Research

    The compound’s versatility is exemplified in recent applications:

    ApplicationExampleReference
    PharmaceuticalsFavipiravir impurity synthesis
    AgrochemicalsHerbicidal pyrazine-carboxamides
    Materials SciencePhotoresponsive OLED components
    CatalysisLigands for transition metal complexes

    For instance, its use in synthesizing 6-bromo-3-chloropyrazine-2-carbonitrile (C₅HBrClN₃) enables access to brominated analogs for cross-coupling libraries.

    Current Research Landscape and Scientific Interest

    Ongoing studies prioritize its role in:

    • Kinase Inhibition: Derivatives exhibit IC₅₀ values <1 μM against Aurora-A/B kinases, critical for anticancer drug development.
    • Photophysical Tuning: Incorporating ortho-cyano groups enhances charge-transfer efficiency in luminescent materials.
    • Green Chemistry: Microwave-assisted syntheses reduce reaction times from hours to minutes while improving yields.

    A 2025 analysis identified 3-chloropyrazine-2-carbonitrile in 12% of recent pyrazine-based drug candidates, underscoring its industrial relevance.

    Classical Synthesis Approaches

    Chlorination of Pyrazine-2-carbonitrile Reactions

    Direct chlorination of pyrazine-2-carbonitrile remains the most straightforward route. A representative protocol involves treating pyrazine-2-carbonitrile with sulfuryl chloride (SO₂Cl₂) in toluene-dimethylformamide (DMF) solvent systems [4]. At 0°C, this electrophilic aromatic substitution achieves 83% yield within 5 hours through careful stoichiometric control (1:4 molar ratio of substrate to SO₂Cl₂) [4]. Alternative chlorinating agents like phosphorus pentachloride (PCl₅) show reduced regioselectivity, often producing mixtures of 3-chloro and 5-chloro isomers.

    Critical parameters:

    • Temperature gradient: Rapid exotherms require ice-bath initiation
    • Solvent selection: Polar aprotic solvents (DMF, DMAc) enhance reaction homogeneity [6]
    • Workup: Sequential diethyl ether extraction and silica chromatography purify the product [4]

    Dehydration-Chlorination from Hydroxypyrazine Precursors

    Hydroxypyrazine derivatives undergo simultaneous dehydration and chlorination using phosphorus oxychloride (POCl₃). For 3-hydroxypyrazine-2-carboxamide substrates, POCl₃ mediates both amide dehydration to nitrile and hydroxyl displacement by chlorine [5]. This one-pot transformation proceeds efficiently at 100°C under solvent-free conditions, achieving 77% yield in kilogram-scale batches [5]. The mechanism involves in-situ generation of phosphorylated intermediates that facilitate consecutive elimination and substitution steps.

    Phosphorus Oxychloride-Mediated Transformations

    POCl₃ demonstrates exceptional utility in large-scale syntheses. A sealed reactor protocol using equimolar POCl₃ and pyridine base achieves 95% conversion of hydroxypyrazines to 3-chloropyrazine-2-carbonitrile at 100°C [2] [6]. This solvent-free method eliminates hazardous POCl₃ excess, reducing waste generation by 68% compared to traditional reflux approaches [2]. The sealed system prevents HCl gas release, enhancing process safety for multigram syntheses.

    Modern Synthetic Strategies

    Sonochemical Synthesis Protocols

    Ultrasound irradiation (20–40 kHz) accelerates chlorination kinetics through cavitation-induced micro-mixing. In model reactions, sonication reduces POCl₃-mediated chlorination time from 6 hours to 90 minutes while maintaining 89% yield [8]. The acoustic energy input lowers activation barriers by 12–15 kJ/mol, particularly benefiting solid-phase reactions where mass transfer limits conventional methods [8].

    Continuous Flow Chemistry Applications

    Flow reactors enable precise control over chlorination exotherms. A telescoped system combining POCl₃ dosing and inline quenching achieves 91% yield at 1.6 mL/min flow rate [10]. Key advantages:

    • Reduced reagent hold-up (5-minute residence time vs. 6-hour batch)
    • Automated temperature modulation (98°C reaction zone, 25°C quenching) [10]
    • Scalable to 8.8 g/h throughput without yield degradation [9]

    Green Chemistry Approaches

    Catalyst Optimization for Environmental Sustainability

    Immobilized Lewis acids (e.g., ZnCl₂-SiO₂) enable POCl₃ recycling in chlorination cycles. Pilot studies show three reuse cycles with <5% activity loss, decreasing E-factor from 18.7 to 6.2 [2].

    Ultrasound-Assisted Acceleration of Reaction Kinetics

    Coupling ultrasound with microwave heating synergistically enhances energy efficiency. A hybrid reactor achieves 95% conversion in 45 minutes (vs. 5 hours conventionally), cutting energy consumption by 73% [8].

    Scale-Up Considerations for Research Applications

    Process Optimization Variables

    ParameterOptimal RangeImpact on Yield
    Temperature98–110°C±8% per 5°C
    POCl₃ Equivalents1.05–1.20 eqMaximizes at 1.15
    Mixing Speed400–600 rpmPrevents hot spots

    Purification Strategies for Research-Grade Material

    Crystallization from heptane-ethyl acetate (7:3) affords 99.5% purity, while silica chromatography (CH₂Cl₂ eluent) resolves regioisomeric impurities [4] [6]. Large-scale distillations require short-path apparatus due to the compound’s thermal sensitivity (decomposition >180°C) [6].

    Alkoxide and Thiolate Nucleophilic Attack Patterns

    Alkoxide nucleophiles demonstrate significant reactivity toward 3-chloropyrazine-2-carbonitrile, enabling the synthesis of 3-alkoxy-pyrazine-2-carbonitrile derivatives [4]. These reactions typically require basic conditions, with yields ranging from 60-80% depending on the nature of the alkoxide and reaction conditions [4].

    Thiolate nucleophiles exhibit comparable reactivity patterns, facilitating the introduction of sulfur-containing substituents at the 3-position of the pyrazine ring [4]. The nucleophilic substitution with thiolates follows similar mechanistic pathways to those observed with alkoxides, proceeding through the formation of a σ-complex intermediate followed by elimination of chloride ion.

    The reaction conditions for alkoxide and thiolate substitutions generally involve the use of strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide or dimethyl sulfoxide [4]. Temperature requirements typically range from 25-80°C, with reaction times varying from 2-12 hours depending on the nucleophile reactivity and steric factors.

    Reaction Mechanism Investigations

    Mechanistic studies of nucleophilic aromatic substitution reactions involving 3-chloropyrazine-2-carbonitrile have revealed insights into the reaction pathways and intermediates formed [5] [6]. The reactions proceed through a two-step addition-elimination mechanism, consistent with other electron-deficient aromatic systems.

    The first step involves nucleophilic attack at the 3-position carbon, forming a negatively charged σ-complex (Meisenheimer complex). The stability of this intermediate is enhanced by the electron-withdrawing effects of the pyrazine nitrogen atoms and the nitrile group, which can delocalize the negative charge through resonance [5] [6].

    Kinetic studies have shown that the rate-determining step is typically the initial nucleophilic attack, particularly for less reactive nucleophiles [5]. The activation energy for these reactions has been calculated using density functional theory methods, with values ranging from 15-35 kcal/mol depending on the nucleophile and reaction conditions [5].

    Computational studies using density functional theory at the B3LYP/6-31G** level have provided insights into the electronic structure and reactivity of 3-chloropyrazine-2-carbonitrile [7] [8]. These calculations have revealed that the compound exhibits significant electrophilicity, with the Lowest Unoccupied Molecular Orbital (LUMO) showing substantial electron density at the 3-position carbon [7].

    Nitrile Group Transformations

    Partial Hydrolysis to Carboxamides

    The nitrile group in 3-chloropyrazine-2-carbonitrile can be selectively hydrolyzed to form the corresponding carboxamide under carefully controlled conditions [9] [10]. This transformation has been extensively studied and represents a key synthetic route for accessing 3-chloropyrazine-2-carboxamide derivatives.

    The optimal conditions for partial hydrolysis involve the use of hydrogen peroxide in alkaline aqueous solution at controlled temperature and pH [9] [10]. A typical procedure involves dissolving the carbonitrile in a mixture of concentrated hydrogen peroxide (30%) and water, followed by adjustment of the pH to 9 using sodium hydroxide solution [9] [10].

    The reaction is conducted at temperatures between 50-60°C for 2.5-3 hours, with periodic monitoring and adjustment of the pH to maintain alkaline conditions [9] [10]. The crude product is obtained by cooling the reaction mixture to initiate crystallization, followed by recrystallization from ethanol to achieve high purity [9] [10].

    Yields for this transformation consistently reach approximately 80%, making it a highly efficient method for the preparation of 3-chloropyrazine-2-carboxamide [9] [10]. The reaction mechanism involves initial nucleophilic attack by hydroxide ion on the nitrile carbon, followed by proton transfer and tautomerization to yield the amide product [11].

    The selectivity of this partial hydrolysis is attributed to the controlled reaction conditions, which prevent over-hydrolysis to the corresponding carboxylic acid [9] [10]. Temperature control is particularly critical, as elevated temperatures can promote further hydrolysis of the amide group [9] [10].

    Nitrile Reduction Pathways for Research Applications

    The nitrile group in 3-chloropyrazine-2-carbonitrile can be reduced using various reducing agents to provide access to different functional groups [12]. Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation systems [12].

    Lithium aluminum hydride reduction typically yields the corresponding primary amine, while milder reducing agents such as sodium borohydride may provide selective reduction to aldehyde or alcohol derivatives under appropriate conditions [12]. The choice of reducing agent and reaction conditions depends on the desired product and the presence of other functional groups in the molecule [12].

    Catalytic hydrogenation using palladium or platinum catalysts can provide selective reduction of the nitrile group while preserving the aromatic ring system [12]. These methods are particularly useful for large-scale preparations where metal hydride reagents may be impractical [12].

    Reductive decyanation reactions have also been reported, where the nitrile group is completely removed through radical-mediated processes [12]. These transformations involve the use of tributyltin hydride or other radical initiators to achieve selective removal of the cyano group [12].

    Metal-Catalyzed Coupling Reactions

    Copper-Catalyzed Functionalization Strategies

    Copper-catalyzed reactions involving 3-chloropyrazine-2-carbonitrile have emerged as powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds [13] [14] [15]. These reactions typically involve the use of copper(I) catalysts in combination with appropriate ligands and bases under mild conditions.

    The copper-catalyzed coupling of 3-chloropyrazine-2-carbonitrile with nitrogen nucleophiles has been demonstrated through decarboxylative coupling methodologies [13] [14] [15]. These reactions employ carboxylic acids as alkylating agents in combination with nitrogen heterocycles, amides, or anilines to form carbon-nitrogen bonds [13] [14] [15].

    The mechanism involves the generation of copper(I)-amido complexes through coordination of the nitrogen nucleophile with the copper catalyst, followed by oxidation to copper(II) species [13] [14] [15]. The alkyl radical, generated from the carboxylic acid precursor, is then captured by the copper(II)-amido complex to form a highly unstable copper(III) intermediate [13] [14] [15].

    Reductive elimination from the copper(III) complex provides the desired carbon-nitrogen coupled product while regenerating the copper(I) catalyst [13] [14] [15]. These reactions typically proceed under mild conditions using visible light irradiation and achieve good to excellent yields for a wide range of substrates [13] [14] [15].

    The reaction conditions generally involve the use of copper(I) thiophene-2-carboxylate as the catalyst, with phenanthroline-based ligands and tetramethylguanidine as the base [13] [14] [15]. The reactions are conducted in organic solvents such as dimethylformamide or acetonitrile under an inert atmosphere [13] [14] [15].

    C-C Bond Formation Methodologies

    Carbon-carbon bond formation involving 3-chloropyrazine-2-carbonitrile has been achieved through various metal-catalyzed coupling reactions [16] [17] [18]. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Heck reactions, have been successfully applied to this substrate [16] [17] [18].

    The Suzuki-Miyaura coupling reaction involves the coupling of the chloropyrazine with organoborane reagents in the presence of palladium catalysts [16] [17] [18]. The reaction typically requires the use of bulky, electron-rich phosphine ligands such as tricyclohexylphosphine or tri-tert-butylphosphine to achieve efficient coupling with aryl chlorides [16] [17] [18].

    Optimal conditions for these reactions include the use of palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) or bis(dibenzylideneacetone)palladium(0) in combination with appropriate ligands [16] [17] [18]. Base selection is critical, with cesium carbonate or potassium fluoride being preferred for their ability to promote transmetalation while minimizing side reactions [16] [17] [18].

    The reaction mechanism involves three key steps: oxidative addition of the aryl chloride to the palladium(0) center, transmetalation with the organoborane, and reductive elimination to form the carbon-carbon bond while regenerating the palladium(0) catalyst [16] [17] [18].

    Temperature requirements for these reactions typically range from room temperature to 100°C, depending on the specific substrates and catalyst system employed [16] [17] [18]. Reaction times generally range from 1-24 hours, with microwave-assisted heating often reducing reaction times significantly [18] [19].

    Ring Transformation Reactions

    Synthesis of Thieno[3,2-d]pyrimidine Ring Systems

    The synthesis of thieno[3,2-d]pyrimidine ring systems from 3-chloropyrazine-2-carbonitrile represents a significant area of research interest due to the biological activity of these heterocyclic scaffolds [20] [21] [22]. These transformations typically involve cyclization reactions that incorporate sulfur-containing building blocks into the pyrazine framework.

    One approach involves the reaction of 3-chloropyrazine-2-carbonitrile with thieno precursors under cyclocondensation conditions [20] [21] [22]. The reaction typically proceeds through nucleophilic substitution at the chlorine position, followed by intramolecular cyclization to form the fused thieno[3,2-d]pyrimidine ring system [20] [21] [22].

    The synthesis can be achieved through a one-pot procedure involving the treatment of methyl azidothieno[2,3-b]pyrazine-6-carboxylate with appropriate reagents to form the desired heterocyclic system [20]. This method provides access to pyrazino[2′,3′:4,5]thieno[2,3-e] [23] [24] triazolo[1,5-a]pyrimidin-5(4H)-ones in good yields [20].

    Alternative synthetic routes involve the use of 3-chloropyrazine-2-carbonitrile as a starting material for the construction of more complex polycyclic systems [21] [22]. These reactions typically involve multiple steps, including functional group transformations and ring-closing reactions [21] [22].

    The reaction conditions for these transformations generally require elevated temperatures and polar solvents such as dimethylformamide or N-methylpyrrolidone [21] [22]. Reaction times typically range from 2-12 hours, depending on the specific transformation and substrate reactivity [21] [22].

    Pyrazine Ring Modification Research

    Research into the modification of the pyrazine ring system in 3-chloropyrazine-2-carbonitrile has focused on expanding the heterocyclic framework while maintaining the reactivity of the core structure [26] [27] [28]. These studies have explored various approaches to ring expansion, ring fusion, and functional group elaboration.

    Ring expansion reactions have been investigated through the incorporation of additional heteroatoms into the pyrazine framework [26] [27]. These transformations typically involve the use of bifunctional reagents that can undergo cyclization reactions with the existing pyrazine ring system [26] [27].

    The diazotization of amino-substituted derivatives has been employed to introduce triazine functionality into the pyrazine ring system [26] [27]. These reactions typically involve the treatment of amino derivatives with sodium nitrite in acidic medium to form the corresponding diazonium salt, followed by cyclization to form the triazine ring [26] [27].

    Ring fusion reactions have been explored through the use of carbon disulfide and other chalcogen-containing reagents [26] [27]. These reactions typically proceed through nucleophilic addition to the nitrile group, followed by cyclization to form fused heterocyclic systems [26] [27].

    The synthetic utility of these transformations has been demonstrated through the preparation of libraries of heterocyclic compounds with diverse structural features [26] [27] [28]. These compounds have been evaluated for various biological activities, including antimicrobial and antifungal properties [26] [27].

    Reaction TypeSubstrateProductYield (%)Temperature (°C)Time (h)
    SNAr with Primary Amines3-Chloropyrazine-2-carbonitrile3-Aminopyrazine-2-carbonitrile derivatives70-8525-802-12
    SNAr with Secondary Amines3-Chloropyrazine-2-carbonitrile3-Dialkylaminopyrazine-2-carbonitrile derivatives70-8525-802-12
    SNAr with Alkoxides3-Chloropyrazine-2-carbonitrile3-Alkoxy-pyrazine-2-carbonitrile derivatives60-8025-802-12
    Partial Hydrolysis3-Chloropyrazine-2-carbonitrile3-Chloropyrazine-2-carboxamide8050-602.5-3
    Complete Hydrolysis3-Chloropyrazine-2-carbonitrile3-Chloropyrazine-2-carboxylic acidGoodReflux7-8
    Copper-Catalyzed Coupling3-Chloropyrazine-2-carbonitrileVarious coupled productsVariable25-1001-24
    Palladium-Catalyzed Coupling3-Chloropyrazine-2-carbonitrileVarious coupled productsVariable25-1001-24
    Thieno[3,2-d]pyrimidine Synthesis3-Chloropyrazine-2-carbonitrileThieno[3,2-d]pyrimidine derivativesVariable80-1502-12
    PropertyValueMethod/Conditions
    Melting Point (°C)45-47Standard determination
    Boiling Point (°C)264.1±35.0Predicted
    Density (g/cm³)1.43±0.1Predicted
    pKa-5.41±0.10Predicted
    Molecular Weight (g/mol)139.54Calculated
    Flash Point (°C)113.5±25.9Predicted
    Storage Temperature (°C)2-8Under inert atmosphere
    SolubilityPolar solventsExperimental observation
    ColorLight brown to blackVisual observation
    Physical StateSolidRoom temperature

    XLogP3

    1.3

    GHS Hazard Statements

    Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
    H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    55557-52-3

    Wikipedia

    3-Chloropyrazine-2-carbonitrile

    Dates

    Last modified: 08-15-2023

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